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molecular formula C14H15NO4 B8426845 Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-3-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-3-yl)propanoate

Cat. No. B8426845
M. Wt: 261.27 g/mol
InChI Key: PNXHMZQBNORSAV-UHFFFAOYSA-N
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Patent
US07582803B2

Procedure details

TFA (10 mL) was added to 76.4 (940 mg) in DCM (10 mL). The mixture was stirred at room temperature for 1.5 hours. TFA and DCM were removed under vacuum, and the residue was treated with EtOH (50 mL). The insoluble solid was removed by filtration. To the filtrate was added concentrated sulfuric acid (2 drops). The mixture was stirred at 80° C. overnight. After concentration, the crude product was purified by flash chromatography to give 76.5 (410 mg). MS ESI (pos.) m/e: 262 (M+H). 1HNMR (CDCl3) δ 8.29 (d, 1H), 7.12 (d, 2H), 6.76 (d, 2H), 6.10 (d, 1H), 4.56 (t, 1H), 4.10(q, 2H), 3.27 (dd, 1H), 2.97 (dd, 1H), 1.19 (t, 3H). The racemic compound 76.5 was separated into two enantiomers 76.6 and 76.7 using chiral preparative AD-H column (8% IPA/92% hexanes). The stereochemistry of 76.6 and 76.7 was assigned arbitrarily.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
76.4
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.COC1C=CC(C[O:15][C:16]2[CH:21]=[CH:20][C:19]([CH:22]([C:36]3[CH:40]=[CH:39][O:38][N:37]=3)[CH2:23][C:24]([O:26][CH2:27][C:28]3C=CC(OC)=CC=3)=[O:25])=[CH:18][CH:17]=2)=CC=1>C(Cl)Cl>[OH:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([C:36]2[CH:40]=[CH:39][O:38][N:37]=2)[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
76.4
Quantity
940 mg
Type
reactant
Smiles
COC1=CC=C(COC2=CC=C(C=C2)C(CC(=O)OCC2=CC=C(C=C2)OC)C2=NOC=C2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA and DCM were removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
The insoluble solid was removed by filtration
ADDITION
Type
ADDITION
Details
To the filtrate was added concentrated sulfuric acid (2 drops)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC(=O)OCC)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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